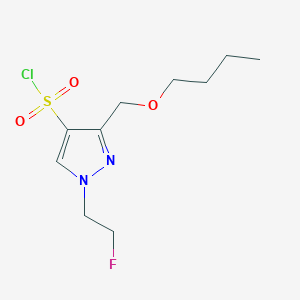

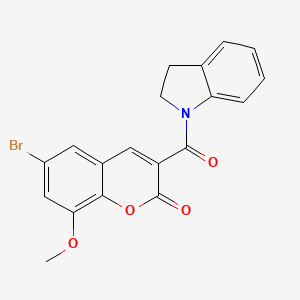

![molecular formula C19H17ClN2O3S B2955948 (2E,NZ)-3-(2-chlorophenyl)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)acrylamide CAS No. 1321814-17-8](/img/structure/B2955948.png)

(2E,NZ)-3-(2-chlorophenyl)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)acrylamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

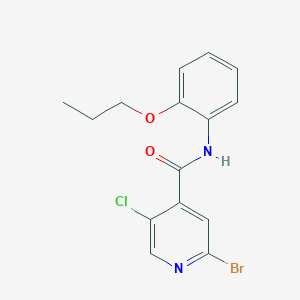

(2E,NZ)-3-(2-chlorophenyl)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)acrylamide is a useful research compound. Its molecular formula is C19H17ClN2O3S and its molecular weight is 388.87. The purity is usually 95%.

BenchChem offers high-quality (2E,NZ)-3-(2-chlorophenyl)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2E,NZ)-3-(2-chlorophenyl)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Herbicidal Activity and Agricultural Applications

Compounds with chlorophenyl and thiazolyl groups have been studied for their potential herbicidal activity. For instance, derivatives similar to the specified compound have shown effectiveness as herbicides by inhibiting photosystem II (PSII) electron transport, a critical process in plant photosynthesis. This indicates potential applications in developing new herbicidal formulations for agricultural use (Wang et al., 2004).

Polymer Science and Materials Engineering

In polymer science, the incorporation of specific functional groups like those in the given compound can significantly influence the properties of polymers. Such modifications can lead to the development of polymers with unique characteristics, such as enhanced thermal stability, biodegradability, or specific interaction capabilities with other substances. Research has demonstrated the utility of similar structures in group transfer polymerization processes and the design of polymers for various applications, including bioplastics and controlled drug delivery systems (Raynaud et al., 2010).

Environmental Remediation and Sensing Technologies

Molecularly imprinted polymers (MIPs) with specific recognition sites for target molecules are of significant interest in environmental remediation and sensing technologies. Compounds with chlorophenyl and acrylamide functionalities can be used to create selective sorbents for the removal or detection of pollutants, such as pesticides, from environmental samples. This application is particularly relevant for monitoring and managing the quality of water and soil resources (Popov et al., 2009).

Renewable Energy and Photovoltaic Applications

Organic sensitizers, which are crucial for the efficiency of dye-sensitized solar cells (DSSCs), often contain functional groups similar to those in the specified compound. Such groups can improve the light-absorption characteristics and electron-transfer properties of sensitizers, leading to higher energy conversion efficiencies in solar cells. Research in this area focuses on designing molecules that can effectively convert incident light into electrical energy, contributing to the development of renewable energy technologies (Kim et al., 2006).

properties

IUPAC Name |

(E)-3-(2-chlorophenyl)-N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN2O3S/c1-22-17-14(24-2)9-10-15(25-3)18(17)26-19(22)21-16(23)11-8-12-6-4-5-7-13(12)20/h4-11H,1-3H3/b11-8+,21-19? |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKVHHKFKJCKYKJ-FECNMSLOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2SC1=NC(=O)C=CC3=CC=CC=C3Cl)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C2=C(C=CC(=C2SC1=NC(=O)/C=C/C3=CC=CC=C3Cl)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Cyclohexyl-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2955870.png)

![(2E)-2-(hydroxyimino)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2955872.png)

![1,3-Dimethyl-7-(2-methylpropyl)-8-[(4-phenylpiperazin-1-yl)methyl]purine-2,6-dione](/img/structure/B2955879.png)

![N-(2-methylbenzo[d]thiazol-6-yl)-3-(p-tolylthio)propanamide](/img/structure/B2955885.png)